molecular formula C14H10F3N5O2S B2986287 2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941922-54-9

2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2986287
CAS No.: 941922-54-9
M. Wt: 369.32
InChI Key: XAIVNHIOALVJEF-UHFFFAOYSA-N
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Description

2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as DFTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFTBS is a sulfonamide-based compound that is used to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A key application of compounds similar to 2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is in the inhibition of cyclooxygenase-2 (COX-2). This is evidenced by research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, which demonstrate selectivity and potency in COX-2 inhibition. Such compounds have shown potential for the development of injectable COX-2 specific inhibitors, particularly in the context of anti-inflammatory activity (Pal et al., 2003).

Photodynamic Therapy for Cancer Treatment

Certain derivatives of benzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide groups, demonstrate high singlet oxygen quantum yield. This property makes them useful as Type II photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds are notable for their good fluorescence properties and high photodegradation quantum yield, making them suitable for use in Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition for Neurological Applications

Benzenesulfonamide derivatives have been explored for their role as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological conditions. Compounds such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high-affinity inhibition of this enzyme, suggesting potential for detailed investigation in the context of neuronal injury and related pathologies (Röver et al., 1997).

Multifaceted Biological Activities

Celecoxib derivatives containing a benzenesulfonamide moiety demonstrate a wide range of biological activities. These include anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Such versatility in pharmacological effects highlights the potential of these compounds in developing therapeutic agents with multiple benefits (Küçükgüzel et al., 2013).

Fluorometric Sensing Applications

Benzenesulfonamide derivatives have been employed in metal ion selectivity, particularly in fluorometric detection. A study involving pyrazoline derivatives demonstrated the feasibility of using such compounds for selective detection of metal ions, like Hg2+, based on their photophysical properties. This indicates potential applications in environmental monitoring and analysis (Bozkurt & Gul, 2018).

Properties

IUPAC Name

2,5-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)22-14(19-20-21-22)8-18-25(23,24)13-7-10(16)3-6-12(13)17/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIVNHIOALVJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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